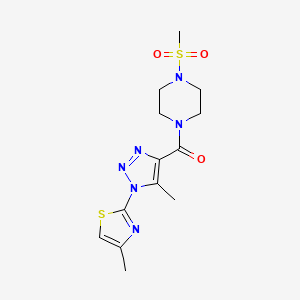![molecular formula C11H11FN2OS B2557800 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone CAS No. 2024733-91-1](/img/structure/B2557800.png)
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Novel Selectfluor and Deoxo-Fluor-Mediated Rearrangements
A study detailed the stereoselective syntheses of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes, showcasing a process that involves rearrangements of iodides to alcohols initiated using Selectfluor and from alcohols to fluorides using Deoxo-Fluor. This research highlights the potential of employing selectfluor and deoxo-fluor-mediated rearrangements in creating complex molecular structures, such as 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone derivatives, for various scientific applications (Krow et al., 2004).
Beta-Lactamase Inhibitor Applications
Another pivotal research area is the study of CP-45,899, a beta-lactamase inhibitor that showcases the extended antibacterial spectrum of beta-lactams. This research indicates the significant role of beta-lactamase inhibitors, such as derivatives of this compound, in combating resistant bacterial strains by enhancing the efficacy of beta-lactam antibiotics (English et al., 1978).
Synthesis and Drug Design
The development of cis-3-Benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones into cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones through a novel synthesis method is another area of interest. This methodology facilitates the creation of C-fused bicyclic β-lactams, which could be transformed into methyl cis-3-aminotetrahydrofuran-2-carboxylates. Such advancements in synthetic methods can significantly contribute to the field of drug design, offering new avenues for the development of pharmaceutical compounds based on the 2-Thia-5-azabicyclo[2.2.1]heptan structure (Mollet et al., 2012).
Propriétés
IUPAC Name |
(3-fluoropyridin-4-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2OS/c12-10-4-13-2-1-9(10)11(15)14-5-8-3-7(14)6-16-8/h1-2,4,7-8H,3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJHOEHAZRDBMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)C3=C(C=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacrylamide](/img/structure/B2557719.png)
![3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2557723.png)

![4-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one](/img/structure/B2557725.png)

![3-(4-Fluorophenyl)-1'-[(3-fluorophenyl)methyl]-1,1-dioxo-spiro[1,3-thiazolidine-2,3'-indoline]-2',4-dione](/img/structure/B2557728.png)
![2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2557729.png)

![2-(2-Methoxyethyl)-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2557731.png)
![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide](/img/structure/B2557733.png)


![3-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-1-morpholin-4-ylpropan-1-one](/img/structure/B2557740.png)